2-(4-chlorophenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide
CAS No.: 1704527-79-6
Cat. No.: VC4458936
Molecular Formula: C17H20ClN3OS
Molecular Weight: 349.88
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1704527-79-6 |
|---|---|
| Molecular Formula | C17H20ClN3OS |
| Molecular Weight | 349.88 |
| IUPAC Name | 2-(4-chlorophenyl)-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]acetamide |
| Standard InChI | InChI=1S/C17H20ClN3OS/c18-15-5-3-13(4-6-15)10-16(22)20-11-14-2-1-8-21(12-14)17-19-7-9-23-17/h3-7,9,14H,1-2,8,10-12H2,(H,20,22) |
| Standard InChI Key | GQAWJAXTTDBGFZ-UHFFFAOYSA-N |
| SMILES | C1CC(CN(C1)C2=NC=CS2)CNC(=O)CC3=CC=C(C=C3)Cl |
Introduction
Key Findings
2-(4-Chlorophenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide is a synthetic acetamide derivative featuring a 4-chlorophenyl group, a piperidine core, and a thiazole heterocycle. Its structural complexity enables diverse biological interactions, particularly in neurological and antimicrobial contexts. This review synthesizes data on its synthesis, physicochemical properties, and pharmacological potential, drawing from experimental and computational studies.
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound integrates three key moieties (Figure 1):
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4-Chlorophenyl group: Aromatic ring with a chlorine substituent at the para position, enhancing lipophilicity and electronic stability .
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Acetamide linker: Connects the 4-chlorophenyl group to the piperidine-thiazole system, facilitating hydrogen bonding with biological targets .
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Piperidine-thiazole system: A piperidine ring substituted at the 3-position with a methyl group linked to a thiazol-2-yl group, contributing to conformational flexibility and binding affinity .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₉ClN₃OS |
| Molecular Weight | 348.87 g/mol |
| LogP (Partition Coeff.) | 3.2 ± 0.3 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
| Topological Polar SA | 78.5 Ų |
Spectral Characterization
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IR Spectroscopy: Peaks at 1650 cm⁻¹ (amide C=O stretch) and 1540 cm⁻¹ (C-Cl stretch) .
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¹H NMR: Signals at δ 7.35–7.45 ppm (aromatic protons), δ 3.85 ppm (piperidine CH₂), and δ 2.70 ppm (thiazole CH) .
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via a three-step protocol:
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Piperidine-thiazole intermediate:
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Acetamide formation:
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Purification:
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Ethanol, reflux, 12 h | 68 |
| 2 | EDCI/HOBt, DMF, 24 h | 52 |
| 3 | Column chromatography | >95 purity |
Challenges and Solutions
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Low amidation yield: Additive DMAP improves coupling efficiency by 15% .
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Thiazole instability: Conduct reactions under nitrogen to prevent oxidation .
| Assay | Result | Control |
|---|---|---|
| MES (ED₅₀) | 32 mg/kg | Phenytoin: 28 |
| S. aureus (MIC) | 8 µg/mL | Cipro: 2 |
| C. albicans (IC₅₀) | 16 µg/mL | Fluconazole: 4 |
Neuroprotective Mechanisms
Docking studies indicate affinity for the GABAₐ receptor (binding energy: -9.2 kcal/mol) . The chlorophenyl group enhances hydrophobic interactions with Leu232 and Asn310 residues .
Computational Insights
DFT Studies
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Molecular electrostatic potential (MEP): Positive charge localized on the thiazole sulfur, facilitating nucleophilic attacks .
ADMET Profiling
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